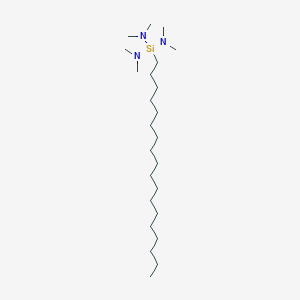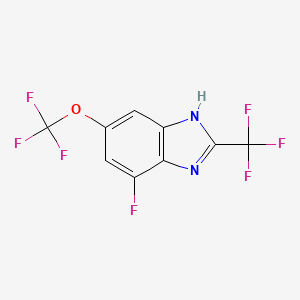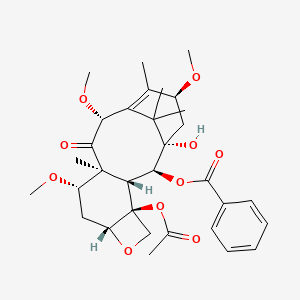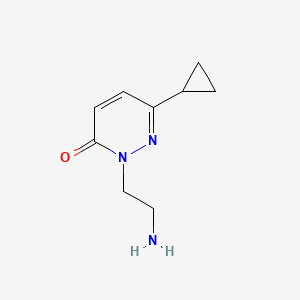![molecular formula C20H21F2N3O6 B13434050 5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with a carboxylic acid, a hydroxy group, and a carbamoyl group linked to a difluorophenyl moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions.
Attachment of the Difluorophenyl Group: This step often involves a coupling reaction, such as Suzuki–Miyaura coupling.
Formation of the Carbamoyl Group: This can be introduced through a reaction with an isocyanate derivative.
Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it can be used to study enzyme interactions and receptor binding due to its functional groups.
Medicine
Industry
Used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
作用機序
The mechanism of action of 5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors, while the carbamoyl group can participate in hydrogen bonding with active sites of enzymes. The hydroxy and carboxylic acid groups can also contribute to the compound’s overall reactivity and binding properties.
類似化合物との比較
Similar Compounds
- 5-[(2,4-Dichlorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid
- 5-[(2,4-Dibromophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid
Uniqueness
The presence of the difluorophenyl group in 5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid provides unique electronic properties that can enhance its reactivity and binding affinity compared to its dichloro and dibromo analogs.
特性
分子式 |
C20H21F2N3O6 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC名 |
5-[(2,4-difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H21F2N3O6/c1-10-4-5-31-15(24-10)9-25-8-13(17(26)18(27)16(25)20(29)30)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,24,27H,4-5,7,9H2,1H3,(H,23,28)(H,29,30) |
InChIキー |
AEVVFDDYNZEMPU-UHFFFAOYSA-N |
正規SMILES |
CC1CCOC(N1)CN2C=C(C(=O)C(=C2C(=O)O)O)C(=O)NCC3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)

![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)







